

# physical properties of 3-Bromo-2-nitrothiophene

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **3-Bromo-2-nitrothiophene**

Cat. No.: **B186782**

[Get Quote](#)

## An In-Depth Technical Guide to the Physical Properties of **3-Bromo-2-nitrothiophene**

For the modern researcher and drug development professional, a comprehensive understanding of a reagent's physical properties is not merely academic; it is the bedrock of predictable, reproducible, and safe experimentation. **3-Bromo-2-nitrothiophene** is a heterocyclic building block of significant interest, primarily due to the unique electronic characteristics imparted by its substituents. The electron-withdrawing nitro group, positioned ortho to the bromine atom on the thiophene ring, profoundly influences the molecule's reactivity, making it a valuable intermediate for the synthesis of complex pharmaceutical and agrochemical compounds.<sup>[1]</sup>

This guide provides a detailed examination of the core physical properties of **3-Bromo-2-nitrothiophene**. Moving beyond a simple recitation of data, we will explore the causality behind experimental choices for characterization and provide field-proven protocols, ensuring a self-validating system of analysis for scientists engaging with this versatile compound.

## Core Physicochemical & General Properties

The primary physical constants of a compound are the first-pass indicators of its identity, purity, and appropriate handling and storage conditions. For **3-Bromo-2-nitrothiophene**, these properties are dictated by the combination of the aromatic thiophene ring, the heavy bromine atom, and the polar nitro group.

The compound typically presents as an off-white or yellow crystalline solid or powder.<sup>[2]</sup> This coloration can be an initial, albeit qualitative, indicator of purity, with significant deviation from a pale yellow possibly suggesting the presence of impurities or degradation products. Its solid

state at room temperature is consistent with its relatively high molecular weight and the intermolecular forces induced by the polar nitro group.

A summary of its key quantitative properties is presented below.

Table 1: Summary of Physical Properties for **3-Bromo-2-nitrothiophene**

| Property          | Value                                             | Source(s) |
|-------------------|---------------------------------------------------|-----------|
| IUPAC Name        | 3-bromo-2-nitrothiophene                          | [3]       |
| CAS Number        | 24430-27-1                                        | [3][4]    |
| Molecular Formula | C <sub>4</sub> H <sub>2</sub> BrNO <sub>2</sub> S | [3][4]    |
| Molecular Weight  | 208.03 - 208.04 g/mol                             | [3][4]    |
| Appearance        | Off-white or yellow flakes, crystals, or powder   | [2]       |
| Melting Point     | 78 - 81 °C                                        | [2]       |
| Boiling Point     | ~228.6 °C (at 760 mmHg, predicted)                | [1]       |
| Density           | ~1.945 g/cm <sup>3</sup> (at 25 °C, predicted)    | [1]       |
| Monoisotopic Mass | 206.89896 Da                                      | [3][5]    |

## Structural Elucidation and Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For a compound like **3-Bromo-2-nitrothiophene**, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for confirming its identity and assessing purity.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For **3-Bromo-2-nitrothiophene**, <sup>1</sup>H NMR is particularly informative for

confirming the substitution pattern on the thiophene ring.

- $^1\text{H}$  NMR Insights: The thiophene ring possesses two remaining protons. We expect to see two distinct signals in the aromatic region of the spectrum, each corresponding to one of the protons. These protons are adjacent to each other (at positions 4 and 5) and will therefore exhibit spin-spin coupling, appearing as a pair of doublets. The electron-withdrawing effects of the adjacent nitro and bromo groups will shift these protons downfield.
- $^{13}\text{C}$  NMR Insights: A  $^{13}\text{C}$  NMR spectrum would show four distinct signals for the four carbons of the thiophene ring, confirming the presence of four unique carbon environments. The carbon bearing the nitro group (C2) and the carbon bearing the bromine (C3) would be significantly influenced by these substituents.

## Infrared (IR) Spectroscopy

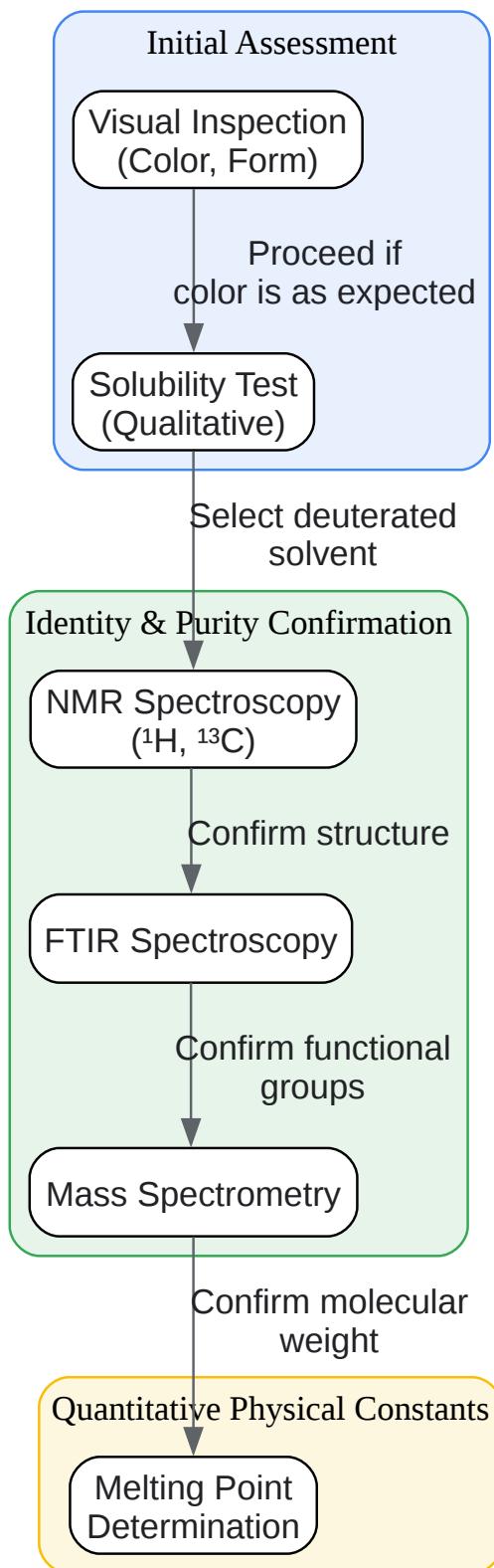
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6]

Key expected absorptions for **3-Bromo-2-nitrothiophene** include:

- Aromatic C-H Stretch: Weak to medium bands appearing just above  $3000\text{ cm}^{-1}$  (typically  $\sim 3100\text{ cm}^{-1}$ ), characteristic of C-H bonds on an aromatic ring.[6][7]
- N-O Asymmetric & Symmetric Stretch (Nitro Group): Two strong, characteristic bands are expected for the  $\text{NO}_2$  group. The asymmetric stretch typically appears in the  $1500\text{-}1560\text{ cm}^{-1}$  region, and the symmetric stretch appears in the  $1335\text{-}1385\text{ cm}^{-1}$  region.[7] These are often the most prominent peaks in the spectrum.
- C=C Ring Stretching: Medium intensity bands in the  $1400\text{-}1600\text{ cm}^{-1}$  region, corresponding to the stretching vibrations of the thiophene ring itself.[7]
- C-Br Stretch: This absorption occurs in the fingerprint region, typically between  $500\text{-}600\text{ cm}^{-1}$ , and may be difficult to assign definitively without comparative analysis.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.


- Molecular Ion Peak ( $M^+$ ): The electron ionization (EI) mass spectrum should show a distinct molecular ion peak. A key feature will be the isotopic pattern for bromine. Bromine has two major isotopes,  $^{79}\text{Br}$  and  $^{81}\text{Br}$ , in nearly a 1:1 ratio. Therefore, the molecular ion will appear as two peaks of almost equal intensity, separated by 2 m/z units (e.g., at m/z = 207 and 209, corresponding to  $\text{C}_4\text{H}_2^{79}\text{BrNO}_2\text{S}^+$  and  $\text{C}_4\text{H}_2^{81}\text{BrNO}_2\text{S}^+$ ). This isotopic signature is a powerful confirmation of the presence of a single bromine atom. The monoisotopic mass is calculated to be 206.89896 Da.[\[3\]](#)[\[5\]](#)

## Experimental Protocols for Physical Characterization

The trustworthiness of physical data hinges on the integrity of the experimental methodology. The following section details the standard protocols for determining the key physical properties of **3-Bromo-2-nitrothiophene**.

## Workflow for Physical Property Verification

The logical flow for characterizing a new batch of **3-Bromo-2-nitrothiophene** involves a sequence of tests designed to confirm identity, purity, and key physical constants.



[Click to download full resolution via product page](#)

Caption: Workflow for the physical characterization of **3-Bromo-2-nitrothiophene**.

## Protocol 1: Melting Point Determination (Capillary Method)

- Causality: The melting point is a sensitive indicator of purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. A sharp melting point close to the literature value suggests high purity.
- Methodology:
  - Sample Preparation: Ensure the **3-Bromo-2-nitrothiophene** sample is completely dry and finely powdered by crushing it on a watch glass with a spatula.
  - Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down. Repeat until a packed column of 2-3 mm is achieved.
  - Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.
  - Measurement:
    - Heat rapidly to about 15-20 °C below the expected melting point (78 °C).
    - Reduce the heating rate to 1-2 °C per minute. This slow rate is critical to allow for thermal equilibrium between the sample, thermometer, and heating block, ensuring an accurate reading.
    - Record the temperature at which the first drop of liquid appears ( $T_1$ ).
    - Record the temperature at which the entire sample has melted into a clear liquid ( $T_2$ ).
  - Reporting: Report the melting point as a range ( $T_1 - T_2$ ). For a pure sample, this range should be narrow ( $\leq 1$  °C).

## Protocol 2: Spectroscopic Sample Preparation

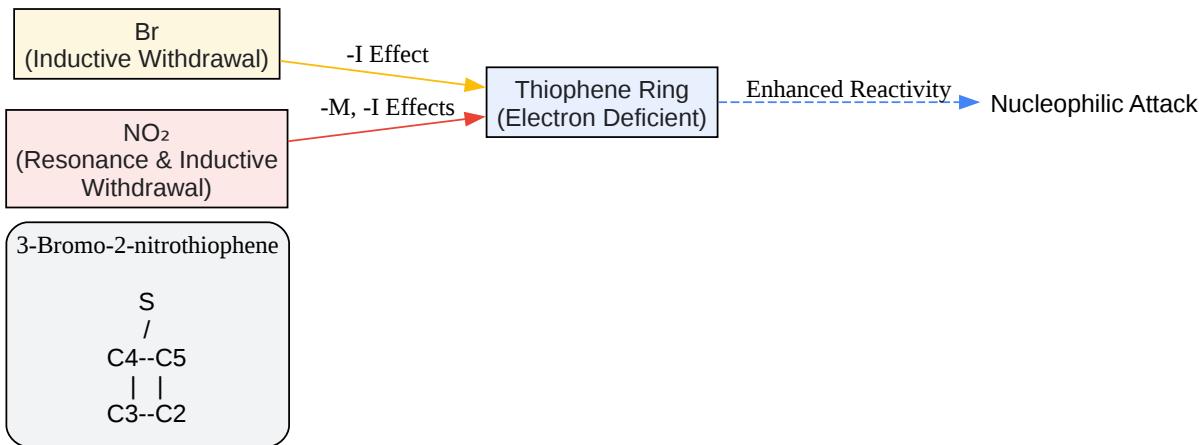
- Causality: The choice of sample preparation method is critical for obtaining high-quality, artifact-free spectra. The method must not react with the analyte and must be transparent in

the spectral region of interest.

- Methodology:

- For  $^1\text{H}$  and  $^{13}\text{C}$  NMR:

- Accurately weigh approximately 5-10 mg of **3-Bromo-2-nitrothiophene**.
    - Transfer the solid to a clean, dry NMR tube.
    - Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ) or dimethyl sulfoxide-d<sub>6</sub> ( $\text{DMSO-d}_6$ ).  $\text{CDCl}_3$  is a common choice for its ability to dissolve a wide range of organic compounds.
    - Cap the tube and gently agitate or vortex until the sample is fully dissolved. The solution should be clear and free of suspended particles.


- For FTIR (Attenuated Total Reflectance - ATR):

- ATR is a preferred method for solid samples as it requires minimal preparation.
    - Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
    - Record a background spectrum of the empty, clean crystal.
    - Place a small amount of the powdered **3-Bromo-2-nitrothiophene** onto the crystal.
    - Apply pressure using the apparatus's anvil to ensure firm contact between the sample and the crystal.
    - Record the sample spectrum.

## Chemical Reactivity and Stability Considerations

The physical properties of a compound are intrinsically linked to its chemical stability. The thiophene ring is electron-rich, but the presence of the strongly electron-withdrawing nitro

group and the moderately withdrawing bromine atom renders the ring electron-deficient.<sup>[1]</sup> This electronic arrangement is key to its utility in synthesis but also dictates its stability and storage.



[Click to download full resolution via product page](#)

Caption: Electronic effects influencing the reactivity of the thiophene ring.

This electron-deficient nature makes the compound susceptible to nucleophilic aromatic substitution, where a nucleophile can displace the bromine atom.<sup>[1]</sup> From a physical stability perspective, this means the compound should be protected from strong bases or nucleophiles during storage. It is stable under standard ambient conditions but should be stored sealed and dry to prevent hydrolysis or reaction with atmospheric moisture.

## Safety and Handling

A thorough understanding of a compound's hazards is a prerequisite for its safe use in a laboratory setting. **3-Bromo-2-nitrothiophene** is classified as a hazardous substance.

- Primary Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.<sup>[1][3]</sup> It is also known to cause skin irritation and serious eye irritation.<sup>[3]</sup>
- GHS Hazard Statements: H302, H312, H315, H319, H332.<sup>[1][3]</sup>

- Recommended Precautions:
  - Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
  - Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.
  - Storage: Store in a tightly sealed container in a cool, dry, and dark place.[\[1\]](#)  
Recommended storage temperature is between 2-8 °C.[\[1\]](#)
  - Handling: Avoid creating dust. Wash hands thoroughly after handling.

By integrating a robust understanding of these physical properties with safe and precise experimental protocols, researchers can confidently and effectively utilize **3-Bromo-2-nitrothiophene** in their synthetic and developmental workflows.

## References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1201496, **3-Bromo-2-nitrothiophene**.
- Sone, T., & Matsuki, Y. (1962). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the Chemical Society of Japan, 35(8), 1423-1427.
- Guanti, G., et al. (1998). Reaction of 3-Bromo-2-nitrobenzo[b]thiophene with Some ortho-Substituted Anilines: An Analysis of the Products of Reaction and of Their NMR and MS Properties. Journal of Chemical Research, Synopses, (8), 474-475.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 96350, 3-Bromo-2-methylthiophene.
- Kamal, A., et al. (2011). Facile Synthesis of 3-Nitro-2-substituted Thiophenes. Tetrahedron Letters, 52(31), 4064-4067.
- Gronowitz, S. (1964). 3-bromothiophene. Organic Syntheses, 44, 9.
- NIST (n.d.). Thiophene, 3-bromo-. In NIST Chemistry WebBook.
- Wiley (n.d.). 3'-Bromo-5-nitro-2-thiophenecarboxanilide. In SpectraBase.
- Wikipedia (n.d.). 3-Bromothiophene.
- University of Colorado Boulder (n.d.). Table of Characteristic IR Absorptions.
- PubChemLite (n.d.). **3-bromo-2-nitrothiophene** (C4H2BrNO2S).
- InfochemsDB (n.d.). **3-Bromo-2-nitrothiophene**.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1201489, 2-Bromo-3-nitrothiophene.

- Royal Society of Chemistry (2015). Dimerization reactions with oxidized brominated thiophenes. *New Journal of Chemistry*, 39(12), 9454-9459.
- ResearchGate (n.d.). Two experimental NMR spectra of 2, 3-dibromo-thiophene.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 58724256, 2-Bromo-3-nitrobutane.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 139656967, 3-Bromo-2-nitropentane-1,1-diol.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. What is 3-Bromo-2-Nitrothiophene - Properties & Specifications [chemheterocycles.com]
- 3. 3-Bromo-2-nitrothiophene | C4H2BrNO2S | CID 1201496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [scbt.com](http://scbt.com) [scbt.com]
- 5. PubChemLite - 3-bromo-2-nitrothiophene (C4H2BrNO2S) [pubchemlite.lcsb.uni.lu]
- 6. [uanlch.vscht.cz](http://uanlch.vscht.cz) [uanlch.vscht.cz]
- 7. [omu.repo.nii.ac.jp](http://omu.repo.nii.ac.jp) [omu.repo.nii.ac.jp]
- To cite this document: BenchChem. [physical properties of 3-Bromo-2-nitrothiophene]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b186782#physical-properties-of-3-bromo-2-nitrothiophene>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)